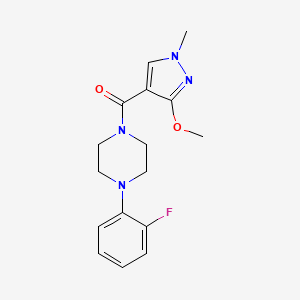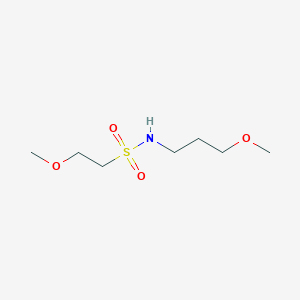
5-chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methoxybenzenesulfonamide, commonly known as TAK-715, is a small molecule inhibitor of the enzyme p38 mitogen-activated protein kinase (MAPK). This enzyme is involved in the regulation of cellular responses to stress and inflammation, making it a target for the treatment of various diseases. TAK-715 has been extensively studied in preclinical and clinical settings, and its synthesis, mechanism of action, and potential applications have been the subject of numerous scientific publications.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Benzensulfonamides : A study described the synthesis of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides, which were prepared by reacting 4-(4-methyl, chloro, methoxyphenylsulfonamido)alkyl carboxylic acid hydrazides with CS2 and KOH. These compounds were characterized by physical, microanalytical, and spectral data (Zareef et al., 2007).
Chlorinating Reagents : Research on N-chloro-N-methoxybenzenesulfonamide highlighted its use as a structurally simple and reactive chlorinating reagent. It was shown to chlorinate various substrates including diketones, phenols, and aromatic amines, yielding chlorinated products in good to high yields (Pu et al., 2016).
Biological Activities
- Antitumor Activity : Compounds from sulfonamide-focused libraries were evaluated for antitumor activities using cell-based screens. Notably, compounds N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide showed potent cell cycle inhibitory effects and have advanced to clinical trials (Owa et al., 2002).
Environmental and Sensor Applications
- Heavy Metal Sensors : A study on bis-sulfonamides, specifically N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide), explored their applications as heavy metal sensors. These compounds were used to fabricate sensitive and selective sensors for Co2+ ions, demonstrating potential for environmental monitoring (Sheikh et al., 2016).
特性
IUPAC Name |
5-chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO5S/c1-13(20-4,9-18-2)8-15-21(16,17)12-7-10(14)5-6-11(12)19-3/h5-7,15H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCQHHDBLLEWSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2819194.png)
![Isopropyl 3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate](/img/structure/B2819195.png)
![4-[Acetamido(carboxy)methyl]benzoic acid](/img/structure/B2819197.png)
![Propanedinitrile, 2-[(methylamino)(methylthio)methylene]-](/img/structure/B2819198.png)
![2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2819199.png)



![2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B2819212.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2819213.png)
![2-(4-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2819214.png)

![4-(2,5-dimethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2819216.png)
![N-(3-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2819217.png)